molecular formula C8H11N3O B171625 N-(2-aminoethyl)pyridine-2-carboxamide CAS No. 103878-43-9

N-(2-aminoethyl)pyridine-2-carboxamide

Cat. No. B171625
M. Wt: 165.19 g/mol
InChI Key: MDEHSSNJTVYAFD-UHFFFAOYSA-N
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Patent
US04764522

Procedure details

3.0 g of N-(2-hydroxyethyl)pyridine-2-carboxamide were placed in a round flask with 20 ml of methylene chloride and 2.5 ml of triethylamine and the mixture was cooled to 0°-5°. A solution of 1.4 ml of methanesulfochloride in 30 ml of methylene chloride was added dropwise thereto while cooling well at 0°-5°. The reaction mixture was stirred at 0°-5° for a further 2 hours and thereafter added dropwise at 0°-5° to 30 ml of concentrated (25%) ammonia. The reaction mixture was stirred at room temperature overnight and thereafter concentrated under reduced pressure. The residue was dissolved in methylene chloride, extracted with 2N hydrochloric acid and washed with water. The aqueous extracts were combined, made basic with concentrated (28%) sodium hydroxide solution and extracted 3 times with methylene chloride. The organic extracts were dried over magnesium sulfate, filtered and evaporated. There was obtained a yellow oil which was chromatographed on silica gel for further purification. As the elution agent there was used firstly ethyl acetate, thereafter an ethyl acetate/alcohol mixture and finally alcohol. There was obtained N-(2-aminoethyl)pyridine-2-carboxamide which, in accordance with thin-layer chromatography, was identical with the compound described in Example 1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:6].C([N:15](CC)CC)C>C(Cl)Cl>[NH2:15][CH2:2][CH2:3][NH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OCCNC(=O)C1=NC=CC=C1
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0°-5° for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0°-5°
TEMPERATURE
Type
TEMPERATURE
Details
while cooling well at 0°-5°
ADDITION
Type
ADDITION
Details
added dropwise at 0°-5° to 30 ml
CONCENTRATION
Type
CONCENTRATION
Details
of concentrated (25%) ammonia
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N hydrochloric acid
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
with concentrated (28%) sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
There was obtained a yellow oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel for further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCNC(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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